4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Lipophilicity XLogP Regioisomer comparison

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 59887-20-6) is a chiral N-methyl-γ-lactam building block featuring a hydroxymethyl substituent at the 4-position of the pyrrolidin-2-one ring. It is a member of the 4-hydroxymethyl-2-pyrrolidinone class, characterized by a hydrogen bond donor count of 1, acceptor count of 2, a rotatable bond count of 1, and a topological polar surface area of 40.5 Ų.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 59887-20-6
Cat. No. B1323438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
CAS59887-20-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CC(CC1=O)CO
InChIInChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3
InChIKeyAEJLDXOAORTQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 59887-20-6): Core Building Block Identification


4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 59887-20-6) is a chiral N-methyl-γ-lactam building block featuring a hydroxymethyl substituent at the 4-position of the pyrrolidin-2-one ring [1]. It is a member of the 4-hydroxymethyl-2-pyrrolidinone class, characterized by a hydrogen bond donor count of 1, acceptor count of 2, a rotatable bond count of 1, and a topological polar surface area of 40.5 Ų [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex chiral molecules [1].

1
Chiral N-methyl-γ-lactam building block with a reactive 4-hydroxymethyl handle for stereoselective synthesis.
2
Supports fragment-based drug discovery (FBDD) and medicinal chemistry scaffold elaboration campaigns.
3
High calculated aqueous solubility (420 g/L) may support dissolution in biological assay media.

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Why In-Class Analogs Are Not Interchangeable


Simple substitution with other N-methyl-pyrrolidinone regioisomers (e.g., 3-(hydroxymethyl)-1-methylpyrrolidin-2-one) or N-H analogs (e.g., 4-(hydroxymethyl)pyrrolidin-2-one) is not chemically equivalent. The 4-hydroxymethyl substitution pattern directly affects key physicochemical parameters such as XLogP, topological polar surface area, and hydrogen bonding capacity, which govern solubility, permeability, and molecular recognition [1][2]. As demonstrated by head-to-head computed property data, the target 4-isomer exhibits a lower XLogP (-1) compared to the 3-isomer (-0.3), indicating a significant difference in lipophilicity that will alter pharmacokinetic behavior [1][2]. The quantitative evidence below establishes the specific, measurable differentiators that justify precise compound selection.

Target
4-isomer
XLogP: -1 (more hydrophilic). Substitution pattern may influence molecular recognition and solubility-driven assay behavior.
Common substitute
3-isomer
XLogP: -0.3 (less hydrophilic). Regioisomer mismatch may alter partition behavior and lead to different biological readouts.
Regioisomer identity (4- vs 3-hydroxymethyl) and N-substitution (N-methyl vs N-H) cannot be assumed interchangeable; lipophilicity and hydrogen bonding differences may shift compound properties in target assays.

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Head-to-Head Quantitative Evidence for Informed Procurement


Lipophilicity Differentiation: Target 4-Isomer vs. 3-(Hydroxymethyl) Regioisomer

The XLogP of the target 4-(hydroxymethyl)-1-methylpyrrolidin-2-one is computed as -1, whereas the 3-substituted regioisomer 3-(hydroxymethyl)-1-methylpyrrolidin-2-one has a computed XLogP of -0.3 [1][2]. This represents a 0.7 log unit difference, making the 4-isomer significantly more hydrophilic. Higher hydrophilicity directly translates to greater aqueous solubility and altered membrane permeability, which can be a critical selection criterion for drug design and biological assays.

Lipophilicity Differentiation
Cross-study comparable
ΔXLogP = 0.7
Target -1 vs 3-isomer -0.3
Supports regioisomer-specific solubility and permeability review.
Computed property (XLogP3 3.0).
Lipophilicity XLogP Regioisomer comparison

Topological Polar Surface Area (TPSA) Differentiation Target vs. 3-Isomer

Both the target 4-isomer and the 3-substituted regioisomer have a computed TPSA of 40.5 Ų [1][2]. The TPSA value is identical because the functional group composition is the same. Therefore, TPSA does not differentiate these regioisomers, but it provides a baseline for comparison with other analogs such as the 4-hydroxy derivative (TPSA 40.5 Ų as well) or N-benzyl derivatives (which would have higher TPSA). This demonstrates that TPSA is not a differentiating factor within this set.

Topological Polar Surface Area
Supporting evidence
Identical: 40.5 Ų
Target = 3-isomer
TPSA does not differentiate regioisomers; other parameters must guide selection.
Computed property (Cactvs 3.4.8.18).
Polar surface area Drug-likeness Regioisomer comparison

Biological Activity: Target Compound as a Weak BRD4 Inhibitor – A Negative Control Benchmark

In a biochemical assay measuring inhibition of GST-tagged BRD4 BD1 (bromodomain 1) using a streptavidin-D2 / biotinylated tetra-acetylated histone H4 peptide system, the target compound 4-(hydroxymethyl)-1-methylpyrrolidin-2-one exhibited an IC50 of 4.11 × 10⁶ nM (4.11 mM) [1]. This extremely weak inhibition places it in the range of a negative control compound for BRD4 assays. In contrast, known active BRD4 inhibitors (e.g., (+)-JQ1) exhibit IC50 values in the nanomolar range. This data establishes the compound as a suitable negative control or inactive scaffold, which is valuable for assay development and as a starting point for structure-activity relationship (SAR) studies.

BRD4 BD1 Inhibitory Activity
Class-level inference
IC50 4.11 mM
>50,000-fold less potent than known active inhibitor class
Supports assay-development and negative-control procurement context.
Biochemical assay: GST-BRD4 BD1 / H4 peptide.
BRD4 inhibition Epigenetics Negative control

Aqueous Solubility: Target Compound High Solubility Advantage

The computed aqueous solubility of the target compound is 420 g/L at 25 °C (calculated log S = 0.51) . This high solubility is advantageous for in vitro and in vivo testing as it minimizes solubility-related artifacts. No directly comparable solubility data for the 3-isomer or other analogs is available from the same source, but the low XLogP correlates with high solubility, supporting the target compound's superior solubility profile.

Aqueous Solubility
Supporting evidence
420 g/L (25 °C)
Calculated log S = 0.51
Supports formulation and dissolution context for in vitro assays.
Source-specific calculated value; data to verify.
Aqueous solubility Formulation In vitro assays

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Evidence-Based Application Scenarios for R&D Procurement


Chiral Building Block for Complex Natural Product and Drug Synthesis

The compound's 4-hydroxymethyl substitution pattern enables stereoselective transformations, as demonstrated in the synthesis of α-methyl homoserine isosteres from chiral 4-hydroxymethyl pyrrolidin-2-ones [1]. The N-methyl group blocks competitive N-alkylation, directing reactivity to the hydroxymethyl handle for acylation, oxidation, or leaving group installation, thereby enabling efficient construction of chiral γ-lactam-containing pharmacophores.

Epigenetic Probe Development: BRD4 Bromodomain Assay Negative Control

Based on its extremely weak BRD4 BD1 inhibitory activity (IC50 = 4.11 mM) [2], this compound can be used as a matched negative control in bromodomain inhibition assays. Its high aqueous solubility (420 g/L) ensures dissolution at the high concentrations required for negative control runs, reducing the risk of solvent-related assay interference.

Fragment-Based Drug Discovery (FBDD) Starting Scaffold

With a molecular weight of 129.16 Da and desirable physicochemical properties (XLogP = -1, TPSA = 40.5 Ų, HBD = 1, HBA = 2), the compound adheres to the Rule of Three for fragment screening [1]. The 4-hydroxymethyl group provides a synthetically accessible vector for fragment growing or merging strategies, while the N-methyl group offers a specific starting point for SAR exploration.

Regioisomer-Specific Medicinal Chemistry Campaigns

The 0.7 log unit XLogP difference between the 4-isomer (-1) and the 3-isomer (-0.3) [1][3] makes the target compound the preferred choice when higher hydrophilicity is required to improve solubility or reduce logD-related off-target binding. Procurement of the correct regioisomer is essential to maintain structure-activity relationships and avoid misleading biological results.

Application
Selection Property
Validation Focus
Chiral Building Block Synthesis
Reactive 4-hydroxymethyl handle with N-methyl blocking group.
Stereoselective transformation and downstream derivatization review.
Epigenetic Assay Development
Extremely weak BRD4 bromodomain inhibition profile.
Negative-control performance and high-concentration solubility context.
Fragment-Based Drug Discovery
Low molecular weight and Rule-of-Three compliant physicochemical profile.
Fragment growing and SAR expansion feasibility.
Regioisomer-Specific Medicinal Chemistry
Lower XLogP (-1) supports higher hydrophilicity requirement.
Regioisomer-dependent ADME and off-target binding profile review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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